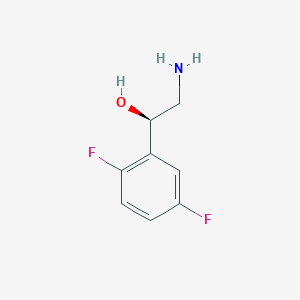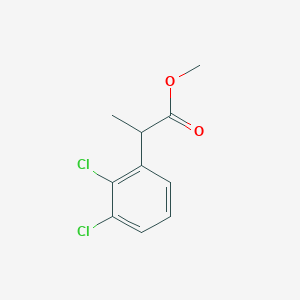
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Another method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene . This method can be used to construct the quinoline core with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or the quinoline core.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
科学的研究の応用
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Chloroquinoline: A derivative with a chlorine substituent on the quinoline ring.
5-Phenylimidazole: A compound with a phenyl group on the imidazole ring.
Uniqueness
6-(4-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-chlorophenyl and a phenyl group makes it a versatile compound for various applications .
特性
分子式 |
C24H16ClN3 |
|---|---|
分子量 |
381.9 g/mol |
IUPAC名 |
6-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]quinoline |
InChI |
InChI=1S/C24H16ClN3/c25-20-11-8-17(9-12-20)23-22(16-5-2-1-3-6-16)27-24(28-23)19-10-13-21-18(15-19)7-4-14-26-21/h1-15H,(H,27,28) |
InChIキー |
OZHBKFKRCHAUSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


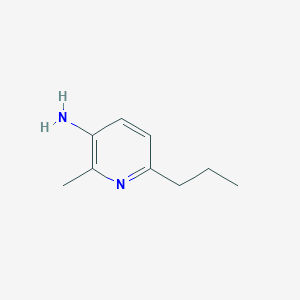
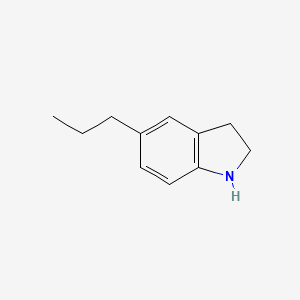
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
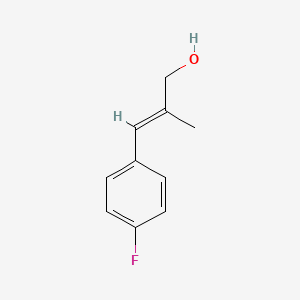
![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)
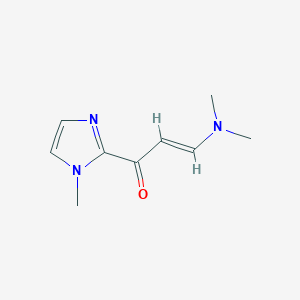
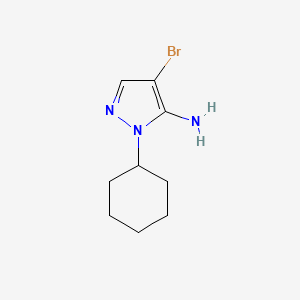


![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)
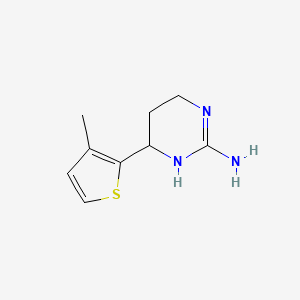
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
